2-Chloro-7-fluorobenzo[d]thiazole
Overview
Description
2-Chloro-7-fluorobenzo[d]thiazole is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Scientific Research Applications
2-Chloro-7-fluorobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Agriculture: The compound is used in the development of agrochemicals such as fungicides and herbicides.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
While the specific mechanism of action for “2-Chloro-7-fluorobenzo[d]thiazole” is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities . They have been found to have antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties .
Safety and Hazards
Future Directions
The future directions for “2-Chloro-7-fluorobenzo[d]thiazole” and other benzothiazole derivatives are likely to involve further exploration of their biological activities and potential applications in drug design . The development of new synthesis methods and patterns of reactivity may also be a focus of future research .
Biochemical Analysis
Biochemical Properties
2-Chloro-7-fluorobenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in cell signaling. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been linked to hepatotoxicity and nephrotoxicity in animal studies. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via organic anion transporters, affecting its intracellular concentration and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism .
Preparation Methods
The synthesis of 2-Chloro-7-fluorobenzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or other fluorinating reagents like sulfur tetrafluoride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2-Chloro-7-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2-Chloro-7-fluorobenzo[d]thiazole can be compared with other benzothiazole derivatives such as:
2-Chlorobenzothiazole: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
7-Fluorobenzo[d]thiazole-2-thiol: Contains a thiol group instead of a chlorine atom, leading to different applications and properties
The presence of both chlorine and fluorine atoms in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
2-chloro-7-fluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCQNLKLWGDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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